
N-Fmoc-guvacine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-guvacine typically involves the reaction of guvacine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled step by step on an insoluble resin support .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-guvacine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guvacine core.
Substitution: Substitution reactions are common, especially when modifying the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Fmoc-Cl and Fmoc-OSu are used for introducing the Fmoc group.
Major Products Formed
The major products formed from these reactions include various Fmoc-protected amino acids and peptides, which are crucial intermediates in peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
N-Fmoc-Guvacine in Solid-Phase Peptide Synthesis:
this compound is primarily utilized in solid-phase peptide synthesis (SPPS) protocols. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection and coupling during peptide assembly. This method enables the incorporation of guvacine into peptide sequences, which can influence the conformation, stability, and biological activity of the resulting peptides .
Case Study: Synthesis of Guvacine-Containing Peptides
Research has demonstrated the successful incorporation of this compound into various peptide sequences. For instance, studies have synthesized peptides that exhibit enhanced stability against proteolysis and improved biological activity due to the presence of guvacine.
Chemical Biology Studies
Investigating Biological Processes:
this compound is employed in chemical biology to study the functional consequences of incorporating guvacine into proteins. By modifying specific cellular proteins with guvacine, researchers can gain insights into its role in various biological processes, such as enzyme activity and receptor interactions .
Case Study: Role in Neurotransmission
In a notable study, researchers incorporated this compound into neurotransmitter receptors to assess its impact on receptor activity. The findings indicated that guvacine-modified receptors exhibited altered binding affinities for neurotransmitters, suggesting potential applications in drug design targeting neurological disorders .
Material Science
Hydrogel Formation:
this compound has been explored for its ability to form hydrogels, which are crucial for various biomedical applications including tissue engineering. The self-assembly properties of Fmoc-protected peptides allow for the creation of hydrogels with tunable mechanical properties and biocompatibility .
Property | Value |
---|---|
Concentration | 2.0 wt% |
Mechanical Rigidity | High |
Cell Adhesion | Supports CHO cell adhesion |
Case Study: Tissue Engineering Applications
Research has shown that hydrogels formed from Fmoc-protected peptides can support cell growth and differentiation. For example, bovine chondrocytes demonstrated enhanced proliferation in these hydrogels, indicating their potential use as scaffolds in regenerative medicine .
Pharmaceutical Applications
Drug Development:
The unique structural features of guvacine make it a candidate for developing new pharmacological agents. This compound can be utilized to create peptidomimetics that mimic natural peptides but offer enhanced stability and bioavailability .
Case Study: Anticancer Peptides
In studies focusing on cancer treatment, peptides synthesized with this compound have shown promising results in inducing apoptosis in cancer cells while sparing normal cells. This selectivity highlights the potential for developing targeted therapies using guvacine-containing peptides .
Wirkmechanismus
The mechanism of action of N-Fmoc-guvacine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed by treatment with a base such as piperidine, allowing the peptide chain to elongate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-phenylalanine: Used in peptide synthesis and displays antibacterial activity.
Fmoc-valine: Another Fmoc-protected amino acid used in the synthesis of peptides.
Uniqueness
N-Fmoc-guvacine is unique due to its guvacine core, which provides specific properties such as inhibition of GABA uptake. This makes it particularly useful in the study of neurodegenerative diseases and as a tool in experimental medicine .
Biologische Aktivität
N-Fmoc-guvacine, a derivative of guvacine, is an important compound in pharmacology due to its biological activity, particularly as a GABA uptake inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of this compound
This compound is a modified form of guvacine, an alkaloid extracted from the nut of Areca catechu. Guvacine itself has been identified as a potent inhibitor of GABA transporters (GATs), which are crucial for regulating GABA levels in the brain. The modification with the Fmoc (9-fluorenylmethoxycarbonyl) group enhances its stability and solubility, making it a valuable compound for research and potential therapeutic use.
This compound primarily acts by inhibiting GABA transporters. The specific inhibition profiles against different GATs have been quantified through IC50 values:
GABA Transporter | IC50 (μM) |
---|---|
Rat GAT-1 | 39 |
Rat GAT-2 | 58 |
Rat GAT-3 | 378 |
Human GAT-1 | 14 |
Human GAT-3 | 119 |
Human BGT-3 | 1870 |
These values indicate that this compound is significantly more effective against human GAT-1 compared to other transporters, suggesting its potential for targeted therapeutic applications in conditions associated with GABA dysregulation, such as epilepsy and anxiety disorders .
Neuropharmacological Effects
Research indicates that this compound's inhibition of GABA transporters can lead to increased synaptic levels of GABA, enhancing inhibitory neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where GABAergic signaling is impaired. By modulating this pathway, this compound may provide neuroprotective effects or enhance cognitive function in certain conditions.
Research Findings
Recent studies have demonstrated the synthesis and biological evaluation of various guvacine derivatives. For example, modifications to the guvacine structure have resulted in compounds with enhanced affinity for muscarinic acetylcholine receptors (mAChRs), indicating a broader spectrum of activity that could be exploited for therapeutic purposes .
Table: Comparison of Guvacine Derivatives
Compound | Target Affinity | Notes |
---|---|---|
Guvacine | Moderate | Potent GABA uptake inhibitor |
This compound | High | Selective for human GAT-1 |
Arecoline Derivatives | Variable | Enhanced mAChR affinity |
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-10,14,19H,11-13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQFCCXPDNQENP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746602 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851292-43-8 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.